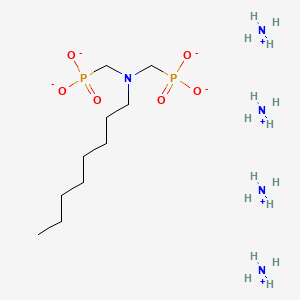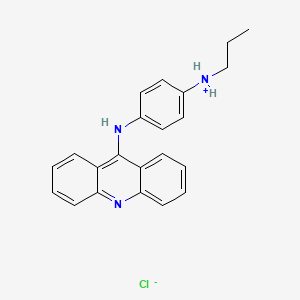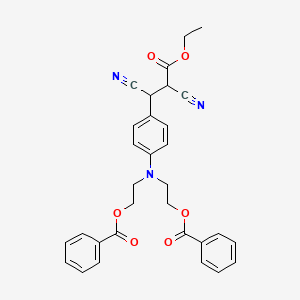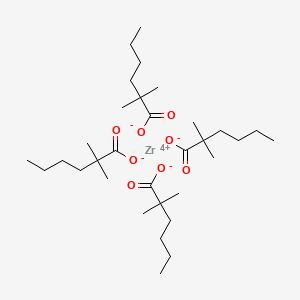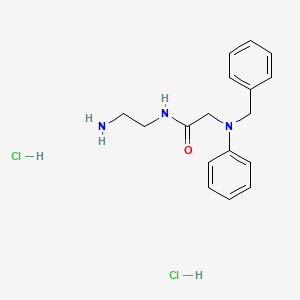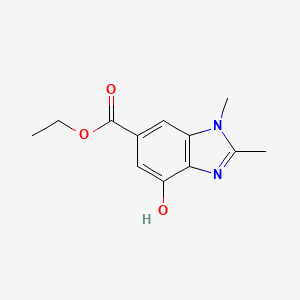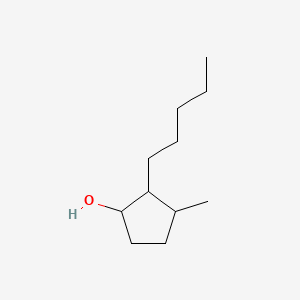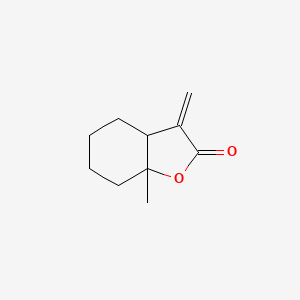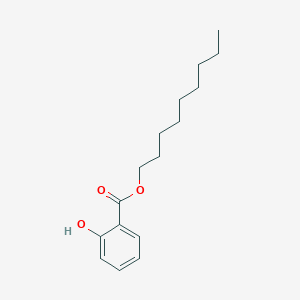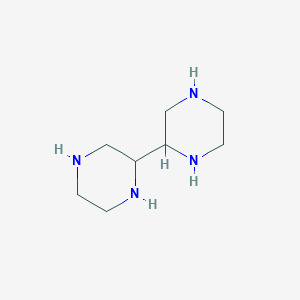
2,2'-Bipiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bipiperazine(9ci): is an organic compound with the molecular formula C8H18N4 . It consists of two piperazine rings connected by a single carbon-carbon bond. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base such as DBU, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form piperazine derivatives.
Industrial Production Methods:
Parallel solid-phase synthesis: This method allows for the simultaneous synthesis of multiple piperazine derivatives on a solid support.
Photocatalytic synthesis: This method uses light to drive the formation of piperazine derivatives from suitable precursors.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Bipiperazine(9ci) can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert 2,2-Bipiperazine(9ci) into reduced forms with different functional groups.
Substitution: This compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution reagents: Common reagents for substitution reactions include halogens and alkylating agents.
Major Products:
Oxidized products: Various oxidized forms of 2,2-Bipiperazine(9ci).
Reduced products: Reduced forms with different functional groups.
Substituted products: Products with substituted atoms or groups.
Scientific Research Applications
Chemistry:
Catalysis: 2,2-Bipiperazine(9ci) is used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology:
Antimicrobial activity: This compound exhibits antimicrobial properties and is used in the development of antimicrobial polymers.
Medicine:
Pharmaceuticals: Piperazine derivatives, including 2,2-Bipiperazine(9ci), are used in the development of various drugs such as antidepressants, antipsychotics, and antibiotics.
Industry:
Mechanism of Action
2,2-Bipiperazine(9ci) exerts its effects by interacting with specific molecular targets and pathways. For example, piperazine compounds are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of parasites . This mechanism is utilized in the treatment of parasitic infections .
Comparison with Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms, used as an anthelmintic agent.
Hexahydropyrazine: Another name for piperazine, used in various pharmaceutical applications.
Uniqueness:
Properties
CAS No. |
77771-14-3 |
|---|---|
Molecular Formula |
C8H18N4 |
Molecular Weight |
170.26 g/mol |
IUPAC Name |
2-piperazin-2-ylpiperazine |
InChI |
InChI=1S/C8H18N4/c1-3-11-7(5-9-1)8-6-10-2-4-12-8/h7-12H,1-6H2 |
InChI Key |
AGUZDVQPUZKYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)C2CNCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)
